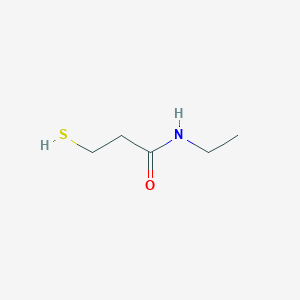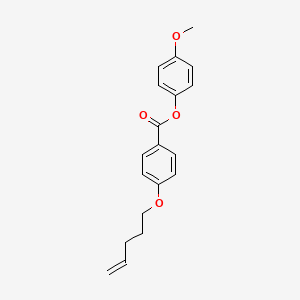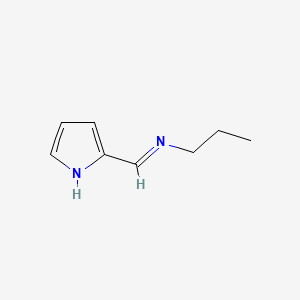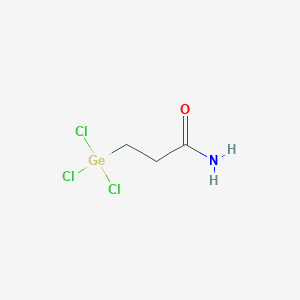
1-Cyclohexylaziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylaziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclohexyl group attached to the aziridine ring and a nitrile group at the second position. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with chloroacetonitrile in the presence of a base can lead to the formation of this compound. The reaction typically requires controlled temperatures and solvents to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution Reactions: The compound can participate in substitution reactions where the nitrile or cyclohexyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield substituted amines, while reduction of the nitrile group results in primary amines .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylaziridine-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-cyclohexylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The nitrile group can also participate in various reactions, contributing to the compound’s versatility in synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring but have different substituents, leading to varied reactivity and applications.
Cyclohexylamine derivatives: Compounds with the cyclohexyl group attached to different functional groups, offering different chemical properties and uses.
Uniqueness: 1-Cyclohexylaziridine-2-carbonitrile is unique due to the combination of the cyclohexyl group and the nitrile-substituted aziridine ring. This structure imparts specific reactivity patterns and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
75984-73-5 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-cyclohexylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-9-7-11(9)8-4-2-1-3-5-8/h8-9H,1-5,7H2 |
InChI-Schlüssel |
GXPVLQNYYOTWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)


![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)

![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)

